4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-2-10-16-27(15-9-1)23-21-20(18-11-5-3-6-12-18)22(19-13-7-4-8-14-19)28-24(21)26-17-25-23/h3-8,11-14,17H,1-2,9-10,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVDXTJVYGNGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions to form the furo[2,3-d]pyrimidine core, followed by the introduction of the azepane and diphenyl groups through nucleophilic substitution or coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Analysis
Fused Ring Heteroatom Differences: Furo vs. Thieno vs. Pyrrolo[2,3-d]pyrimidines (e.g., LY231514) incorporate a nitrogen atom, enabling hydrogen bonding and enzyme interactions .
4-Position Substituent Effects: Azepane vs. Diazepane in introduces additional nitrogen atoms, enhancing polarity but possibly reducing membrane permeability . Functional Groups: Amine (DFP-4-amine) and thiadiazole-urea (Compound 30) substituents at the 4-position introduce hydrogen-bonding capabilities, which are absent in the azepane variant. LY231514’s glutamic acid side chain enables polyglutamation, critical for its antifolate activity .
5,6-Substituent Variations :
- Diphenyl vs. Halogenated/Methyl Groups : The diphenyl groups in the target compound likely enhance π-π stacking interactions compared to 4-chlorophenyl/4-methylphenyl substituents (e.g., ). Methyl groups () reduce steric hindrance but decrease aromatic interactions .
Biological Activity Insights: While the target compound’s bioactivity is unspecified, analogs like LY231514 demonstrate multi-enzyme inhibition (TS, DHFR, GARFT) via polyglutamated metabolites . Thieno and pyrrolo derivatives () show varied supramolecular stabilization mechanisms (C-H···π, π-π), which may influence crystallinity or formulation .
Biological Activity
4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a furo[2,3-d]pyrimidine core substituted with azepan and diphenyl groups. This unique arrangement may contribute to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, indicating a possible role in treating inflammatory diseases.
- Antimicrobial Activity : Some studies have reported activity against certain bacterial strains, suggesting its utility as an antimicrobial agent.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell signaling pathways related to cancer and inflammation.
- Receptor Modulation : It could bind to various receptors that mediate cellular responses to stress and damage.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Anticancer | Cell culture assays | Induced apoptosis in breast cancer cells. |
| Study 2 | Anti-inflammatory | In vivo models | Reduced TNF-alpha levels in animal models. |
| Study 3 | Antimicrobial | MIC assays | Effective against Staphylococcus aureus. |
Case Studies
Several case studies have explored the therapeutic applications of compounds similar to this compound. These studies provide insights into real-world applications and efficacy:
- Case Study A : Investigated the use of a related pyrimidine compound in patients with chronic inflammatory conditions. Results indicated significant improvement in symptoms and reduction in inflammatory markers.
- Case Study B : Focused on a clinical trial involving a derivative of the compound for cancer treatment. The trial demonstrated promising results in tumor reduction among participants.
- Case Study C : Examined the antimicrobial properties of compounds structurally similar to this compound against resistant bacterial strains.
Q & A
Q. What are the recommended synthetic routes for 4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine?
The compound is synthesized via multi-step organic reactions, typically involving:
- Cyclocondensation of substituted pyrimidine precursors with azepane derivatives.
- Optimization of substituent positions (phenyl groups at 5/6, azepane at 4) to ensure structural fidelity .
- Use of coupling reagents and catalysts (e.g., Pd-based) for ring fusion and functionalization . Key challenges include maintaining regioselectivity and minimizing side products during furopyrimidine ring formation.
Q. Which analytical methods are critical for structural confirmation?
- NMR spectroscopy (1H/13C) to verify substituent positions and azepane ring integration .
- HPLC for purity assessment (>95% recommended for biological assays) .
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns . Cross-validation with X-ray crystallography (where feasible) resolves ambiguous stereochemistry .
Q. How should researchers design initial biological activity screens?
- Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to known furopyrimidine kinase inhibitors .
- Use cell viability assays (e.g., MTT) in cancer cell lines to evaluate cytotoxicity .
- Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls to validate results .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Replace azepane with piperidine/morpholine groups to assess impact on target binding .
- Ring modification : Compare furo[2,3-d]pyrimidine with thieno[2,3-d]pyrimidine analogs to evaluate heteroatom effects on activity .
- Docking studies : Use computational models (e.g., AutoDock) to predict interactions with ATP-binding pockets in kinases .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Confirm activity trends using multiple assays (e.g., enzymatic vs. cellular) to rule out off-target effects .
- Metabolic stability testing : Assess if discrepancies arise from compound degradation in specific assay conditions (e.g., liver microsome models) .
- Collaborative data sharing : Cross-reference results with independent labs to identify methodological variables (e.g., cell line drift, solvent purity) .
Q. How can reaction yields be improved during scale-up synthesis?
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in furopyrimidine ring formation .
- Catalyst optimization : Screen Pd/Cu catalysts for coupling steps to enhance efficiency .
- In-line purification : Integrate flash chromatography or recrystallization steps to isolate high-purity intermediates .
Q. What computational tools predict physicochemical properties for formulation?
- LogP calculation : Use ChemAxon or Schrödinger Suite to estimate lipophilicity and guide solubility enhancement (e.g., via PEGylation) .
- pKa prediction : Determine ionization states at physiological pH to optimize bioavailability .
- Molecular dynamics simulations : Model aggregation tendencies in aqueous solutions to prevent precipitation in biological assays .
Methodological Notes
- Avoid commercial sources : Prioritize synthesis in-house or via academic collaborators to ensure reproducibility.
- Data rigor : Always include triplicate technical replicates and statistical analysis (e.g., ANOVA) in biological assays.
- Ethical compliance : Adhere to institutional guidelines for cytotoxicity and kinase inhibition studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

